2,4,6,8,10,12,14-Heptaoxapentadecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

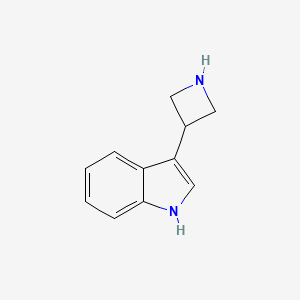

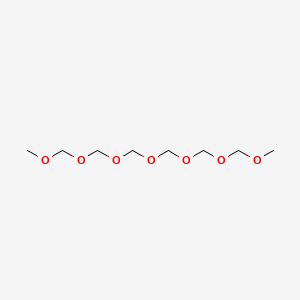

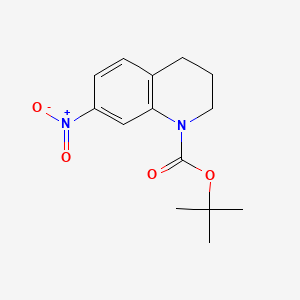

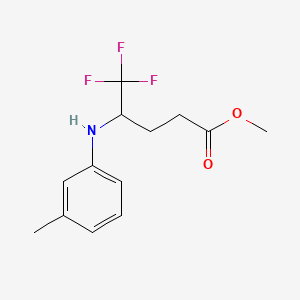

2,4,6,8,10,12,14-Heptaoxapentadecane is a chemical compound with the molecular formula C8H18O7 . It is also known by its CAS number 13352-77-7 .

Molecular Structure Analysis

The molecular structure of 2,4,6,8,10,12,14-Heptaoxapentadecane consists of 8 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The average mass of the molecule is 226.224 Da .Physical And Chemical Properties Analysis

The molecular weight of 2,4,6,8,10,12,14-Heptaoxapentadecane is 226.22 . The melting point is 38℃ and the boiling point is 154-165℃/8Torr .Applications De Recherche Scientifique

Synthesis of Carotenoids : A study by Fontán et al. (2013) described the use of a related compound, (2E,4E,6E,8E,10E,12E,14E)-2,15-Diiodo-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaene, in the synthesis of C2-symmetric carotenoids like β,β-carotene and lycopene through palladium-catalyzed Suzuki and Stille cross-coupling reactions (Fontán et al., 2013).

Organic Chemistry and Synthesis : Wu and Chern (1997) reported the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.0 2,6 .0 3,11 .0 5,9 ]tridecanes, which are structurally related to Heptaoxapentadecane, demonstrating its relevance in the field of organic synthesis (Wu & Chern, 1997).

Anticancer Drug Research : Galanski et al. (2005) discussed the development of anticancer platinum-based drugs, which is relevant to the field of bioinorganic chemistry and the application of compounds like Heptaoxapentadecane in medicinal chemistry (Galanski et al., 2005).

Anti-Inflammatory Applications : In a study on the anti-inflammatory effects of Heptadecane, a compound related to Heptaoxapentadecane, Kim et al. (2013) explored its potential in suppressing inflammation and its mechanism of action (Kim et al., 2013).

Production of Diesel Fuel : Kubičková et al. (2005) researched the deoxygenation of vegetable oils for the production of diesel-fuel-like hydrocarbons, demonstrating the application of Heptaoxapentadecane-related compounds in renewable energy and fuel production (Kubičková et al., 2005).

Safety And Hazards

The safety data sheet for 2,4,6,8,10,12,14-Heptaoxapentadecane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Propriétés

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxymethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7/c1-9-3-11-5-13-7-15-8-14-6-12-4-10-2/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXFHNQVFEIRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702969 |

Source

|

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6,8,10,12,14-Heptaoxapentadecane | |

CAS RN |

13352-77-7 |

Source

|

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B596575.png)

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)